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1-Benzyl-1,3,3-triethylurea
Overview
Description
N-benzyl-N,N’,N’-triethylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group attached to the nitrogen atom and three ethyl groups attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N,N’,N’-triethylurea typically involves the reaction of benzylamine with triethylamine and an isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Benzylamine} + \text{Triethylamine} + \text{Isocyanate} \rightarrow \text{N-benzyl-N,N’,N’-triethylurea} ]
Industrial Production Methods: In an industrial setting, the production of N-benzyl-N,N’,N’-triethylurea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N,N’,N’-triethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: N-benzyl-N,N’,N’-triethylurea is used as a reagent in organic synthesis. It can act as a precursor for the synthesis of more complex molecules and is used in various chemical reactions to introduce the benzyl and ethyl groups into target compounds.
Biology: In biological research, this compound may be used to study the effects of urea derivatives on biological systems. It can be used in experiments to investigate the interactions between urea compounds and proteins or enzymes.
Medicine: N-benzyl-N,N’,N’-triethylurea has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N,N’,N’-triethylurea involves its interaction with specific molecular targets. The benzyl and ethyl groups may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-benzyl-N,N-dimethylethylenediamine
- N-benzyl-N-methylethanolamine
- Benzyltriethylammonium hydroxide
Comparison: N-benzyl-N,N’,N’-triethylurea is unique due to the presence of both benzyl and triethyl groups attached to the urea moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, benzyltriethylammonium hydroxide is a quaternary ammonium salt with different solubility and reactivity characteristics .
By understanding the unique properties and applications of N-benzyl-N,N’,N’-triethylurea, researchers and industry professionals can explore its potential in various fields, from organic synthesis to medicinal chemistry.
Properties
IUPAC Name |
1-benzyl-1,3,3-triethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-15(5-2)14(17)16(6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZCGQYOKCNCAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N(CC)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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